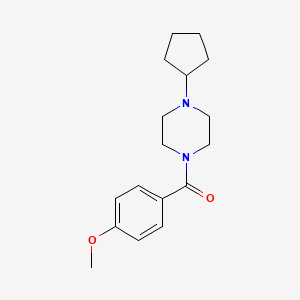

1-cyclopentyl-4-(4-methoxybenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

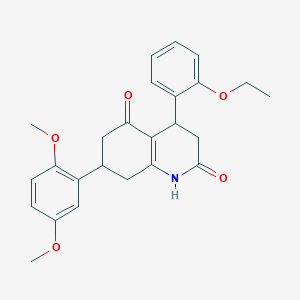

"1-cyclopentyl-4-(4-methoxybenzoyl)piperazine" is a chemical compound belonging to the piperazine class, which is significant in pharmaceutical and medicinal chemistry. Piperazine derivatives have been extensively studied for their diverse pharmacological properties and molecular interactions.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions and condensation processes. For example, in a study by Patel and Park (2014), piperazine-based compounds were synthesized using accelerated N-formylation, indicating a typical approach in synthesizing such compounds (Patel & Park, 2014).

Molecular Structure Analysis

Piperazine derivatives, including those with a methoxybenzoyl group, often exhibit interesting molecular conformations. Chinthal et al. (2021) discussed the hydrogen-bonded assembly in similar compounds, highlighting the structural intricacies of these molecules (Chinthal et al., 2021).

Chemical Reactions and Properties

Piperazine compounds can participate in various chemical reactions, forming complexes with other molecules. Studies like that of Kumara et al. (2017) and Faizi et al. (2016) provide insights into the chemical behavior and reactions of related piperazine derivatives (Kumara et al., 2017) (Faizi et al., 2016).

Physical Properties Analysis

The physical properties of piperazine compounds, such as melting points, solubility, and crystal structure, are crucial in understanding their behavior. The work of Harish et al. (2013) on similar compounds provides valuable information on these aspects (Harish et al., 2013).

Wissenschaftliche Forschungsanwendungen

Diagnostic and Therapeutic Applications in Oncology

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) is a lead candidate for therapeutic and diagnostic applications in oncology. Efforts to reduce its lipophilicity have led to the creation of novel analogs with added polar functionality, aiming to enhance its utility in tumor imaging and therapy. These analogs have shown affinities for σ receptor subtypes, with potential implications for cancer treatment and positron emission tomography (PET) radiotracers (Abate et al., 2011).

Dopamine Receptor Partial Agonists

1,4-Disubstituted aromatic piperazines, including 1-cyclopentyl-4-(4-methoxybenzoyl)piperazine derivatives, are recognized by aminergic G protein-coupled receptors. These compounds have been explored for their potential as high-affinity dopamine receptor partial agonists. They show promise in favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential therapeutic benefits for neuropsychiatric disorders (Möller et al., 2017).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives, including compounds derived from 1-cyclopentyl-4-(4-methoxybenzoyl)piperazine, have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated moderate to good activities against various microorganisms, highlighting their potential as leads for the development of new antimicrobial agents (Bektaş et al., 2010).

Cytotoxicity Against Cancer Cell Lines

A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. These findings suggest the potential use of such compounds in the development of new anticancer therapies (Yarim et al., 2012).

Eigenschaften

IUPAC Name |

(4-cyclopentylpiperazin-1-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-8-6-14(7-9-16)17(20)19-12-10-18(11-13-19)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUYEDGOAIGQRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)

![3-ethyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5593335.png)

![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)

![N-[(1-cyclopentyl-5-oxo-3-pyrrolidinyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5593383.png)

![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)

![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)

![(1S*,5R*)-6-methyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593400.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5593411.png)